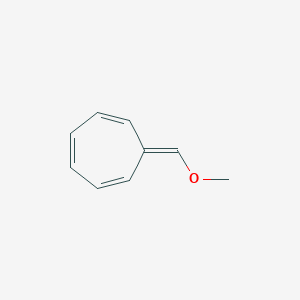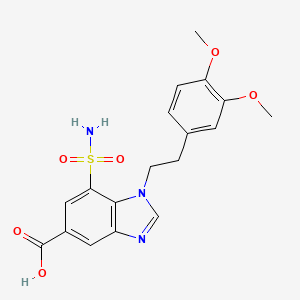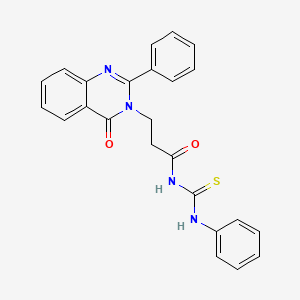
1-(3-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a propionyl group, and a thiourea moiety. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Propionyl Group: The propionyl group can be introduced through an acylation reaction using propionyl chloride or propionic anhydride.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate product with phenyl isothiocyanate to form the thiourea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The thiourea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The propionyl group may also contribute to the compound’s overall activity by influencing its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-(p-tolyl)-2-thiourea
- 1-(3-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-(m-tolyl)-2-thiourea
Uniqueness
1-(3-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinazolinone core, propionyl group, and thiourea moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
72045-64-8 |
|---|---|
Fórmula molecular |
C24H20N4O2S |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
3-(4-oxo-2-phenylquinazolin-3-yl)-N-(phenylcarbamothioyl)propanamide |
InChI |
InChI=1S/C24H20N4O2S/c29-21(27-24(31)25-18-11-5-2-6-12-18)15-16-28-22(17-9-3-1-4-10-17)26-20-14-8-7-13-19(20)23(28)30/h1-14H,15-16H2,(H2,25,27,29,31) |
Clave InChI |
JJTILGRJVMVCJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC(=O)NC(=S)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


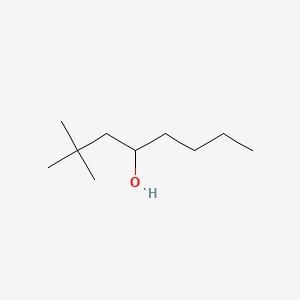

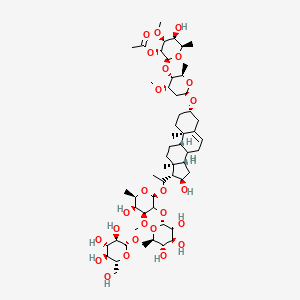
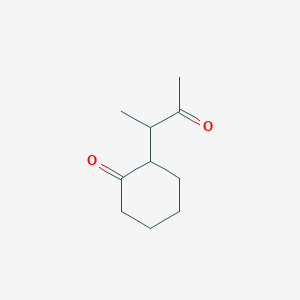
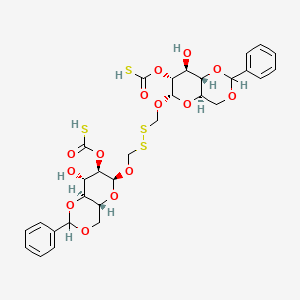
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
phosphanium bromide](/img/structure/B14463267.png)
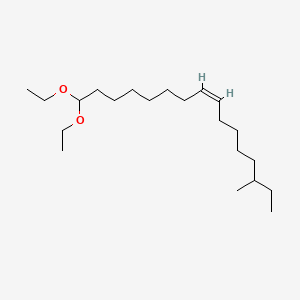

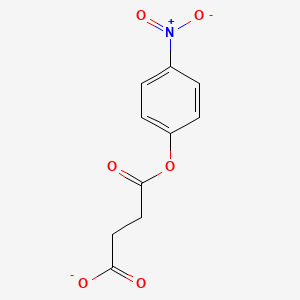
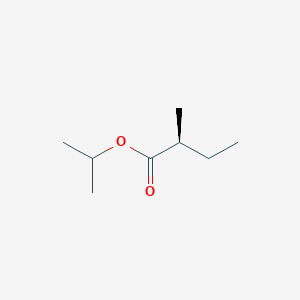
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
